molecular formula C42H88N14O36S3 B075488 Streptomycin, dihydro-, sulfate CAS No. 1425-61-2

Streptomycin, dihydro-, sulfate

Cat. No. B075488
CAS RN: 1425-61-2
M. Wt: 681.7 g/mol
InChI Key: GSPKOIJAMLDYCY-RMIBZTJPSA-N
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Description

Dihydrostreptomycin is a derivative of streptomycin that has bactericidal properties . It is a semisynthetic aminoglycoside antibiotic used in the treatment of tuberculosis . It acts by irreversibly binding the S12 protein in the bacterial 30S ribosomal subunit, after being actively transported across the cell membrane .


Synthesis Analysis

The complex synthesis of streptomycin sulfate may result in contamination of the compound with various impurities . A method has been developed to analyze streptomycin sulfate using a polymeric reversed-phase PLRP-S column and evaporative light scattering detector .


Molecular Structure Analysis

The molecular structure of dihydrostreptomycin is complex, with a molar mass of 583.596 g·mol −1 . It contains multiple functional groups, including hydroxyl, amine, and guanidine groups .


Chemical Reactions Analysis

Dihydrostreptomycin does not give reactions for the carbonyl group which is present in streptomycin . This indicates the presence of an aldehydo group in streptomycin .


Physical And Chemical Properties Analysis

Streptomycin is quite stable between the pH limits of 3 and 7 . It is a large, bulky, and charged molecule .

Scientific Research Applications

  • Agricultural Applications :

    • Streptomycin sulfate is used in agriculture to protect fruits like pome from fire blight, a bacterial disease. It suffers from poor rainfastness and limited mobility through the phloem vascular system, leading to the development of a zinc sulfide (ZnS) nanoparticle-based adjuvant to improve its efficacy (Maxwell et al., 2020).
  • Medical and Pharmaceutical Applications :

    • Streptomycin sulfate, effective against both Gram-negative and -positive bacteria, has been incorporated into niosomes (a novel drug delivery system) for enhanced antimicrobial and anti-biofilm activities. This approach significantly improves the drug's effectiveness and reduces the required dosage (Mansouri et al., 2021).
    • The compound's antibacterial properties have been historically studied, with noted activity against various bacterial species. Its stability compared to streptomycin has also been a focus of research (Donovick & Rake, 1947).
    • Streptomycin sulfate's neurotoxic effects, particularly on cochleovestibular structures in humans, have been documented, highlighting the need for careful clinical use (Rossi & Olivieri, 1959).
    • Its use in treating tuberculosis and tulemia is noted, with specific action against gram-positive and gram-negative organisms due to its ability to inhibit protein synthesis (Definitions, 2020).
  • Biotechnology and Bioengineering Applications :

    • Research on the distribution of dihydrostreptomycin sulfate in the cochlea via autoradiographic and electron microscopic study sheds light on its specific cellular targets, contributing to understanding its ototoxic effects (Portmann et al., 1974).
    • In a study on intranasal delivery of streptomycin sulfate-loaded solid lipid nanoparticles, enhanced drug delivery to the brain and blood was achieved, suggesting potential for non-invasive delivery methods in treating diseases like tuberculosis (Kumar et al., 2014).

Safety And Hazards

Streptomycin may cause serious side effects, including allergic skin reaction and damage to the unborn child . It may cause nerve damage or hearing loss, especially if you have kidney disease or use certain other medicines .

Future Directions

Recent research suggests that dihydrostreptomycin binds to a specific site on the MscL channel, a bacterial mechanosensitive channel . This modifies the channel and opens the pore, allowing the diffusion of solutes, such as potassium and glutamate, from the cytoplasm of the cell out to the medium . This could be a potential pathway for the drug to access the inside of the bacterial cell .

properties

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41N7O12.H2O4S/c1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;1-5(2,3)4/h5-18,26,29-36H,3-4H2,1-2H3,(H4,22,23,27)(H4,24,25,28);(H2,1,2,3,4)/t5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPKOIJAMLDYCY-RMIBZTJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(CO)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H43N7O16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

17026-35-6, 1675-07-6, 5304-53-0
Record name Streptomycin, dihydro-, sulfate (2:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17026-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Streptamine, O-2-deoxy-2-(methylamino)-α-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-(hydroxymethyl)-α-L-lyxofuranosyl-(1→4)-N,N′-bis(aminoiminomethyl)-, sulfate (1:1) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1675-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D-Streptamine, O-2-deoxy-2-(methylamino)-α-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-(hydroxymethyl)-α-L-lyxofuranosyl-(1→4)-N,N′-bis(aminoiminomethyl)-, sulfate (1:3) (salt)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5304-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

681.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dihydrostreptomycin sulphate

CAS RN

1425-61-2, 5490-27-7
Record name D-Streptamine, O-2-deoxy-2-(methylamino)-α-L-glucopyranosyl-(1→2)-O-5-deoxy-3-C-(hydroxymethyl)-α-L-lyxofuranosyl-(1→4)-N1,N3-bis(aminoiminomethyl)-, sulfate (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1425-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydrostreptomycin sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5490-27-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Streptomycin, dihydro-, sulfate
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Record name Dihydrostreptomycin sulphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
PS Thayer, HL Gordon… - Cancer Chemother Rep [2 …, 1971 - books.google.com
A series of 3837 compounds has been evaluated for growth inhibitory activity against three microorganisms, Escherichia coli, Lactobacillus casei, and Tetrahymena pyriformis, and …
Number of citations: 10 books.google.com
JW Haynes - 1971 - books.google.com
This publication reports research involving pesticides. It does not contain recommendations for their use, nor does it imply that the uses discussed here have been registered. All uses of …
Number of citations: 9 books.google.com

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